2-Tert-butyl-1,4-benzodioxine

Description

Significance of Benzodioxine Core Structures in Organic Synthesis and Medicinal Chemistry Research

The 1,4-benzodioxane (B1196944) scaffold is a versatile and evergreen structural motif in medicinal chemistry. researchgate.netnih.gov This class of heterocyclic compounds has garnered considerable attention due to its presence in a wide array of natural products and its diverse pharmacological activities. researchgate.net Benzodioxine derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov They have also shown potential as antagonists and agonists for various receptors, such as adrenergic, serotoninergic, and nicotinic receptors, and as inhibitors for several enzymes. researchgate.netnih.gov

The synthetic versatility of the benzodioxine core allows for the introduction of various functional groups at different positions, leading to a wide range of derivatives with distinct biological profiles. tandfonline.comtandfonline.com This adaptability makes the 1,4-benzodioxane ring a privileged scaffold in drug discovery and a valuable intermediate in organic synthesis. researchgate.net

Structural Features of 2-Tert-butyl-1,4-benzodioxine and its Unique Steric Attributes

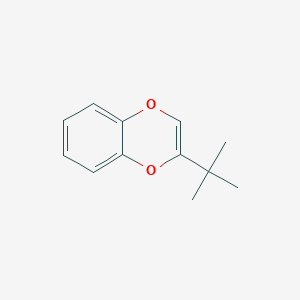

This compound is characterized by the fusion of a benzene (B151609) ring and a dioxane ring, with a tert-butyl group attached to the second position of the dioxane ring. The tert-butyl group, with its chemical formula -C(CH₃)₃, is known for its significant bulkiness. wikipedia.org This steric hindrance is a defining feature of this compound and has a profound impact on its chemical reactivity and potential interactions with biological targets. taylorandfrancis.comlibretexts.org

The large size of the tert-butyl group can influence the conformation of the dioxane ring and restrict the approach of reactants, thereby affecting reaction rates and pathways. taylorandfrancis.comlibretexts.org This steric protection can be strategically utilized in organic synthesis to favor specific outcomes and prevent undesired side reactions. taylorandfrancis.com In the context of medicinal chemistry, the steric bulk of the tert-butyl group can enhance the selectivity of a compound for its biological target by preventing binding to other, less sterically accommodating sites. nih.gov The presence of this group can also impact the compound's physicochemical properties, such as lipophilicity and metabolic stability. vulcanchem.com

Overview of Current Research Landscape and Unexplored Avenues for this compound and Related Scaffolds

Current research on benzodioxine derivatives is highly active, with a focus on synthesizing new analogs and evaluating their biological activities. researchgate.netscirp.org For instance, studies have explored the synthesis of various substituted 1,4-benzodioxines through methods like the Ullmann-type intramolecular Caryl-O coupling cyclization. thieme-connect.com Research has also been conducted on the development of 1,4-benzodioxin (B1211060) derivatives as inhibitors of lipid peroxidation. acs.org

While there is extensive research on the broader class of benzodioxines, specific investigations into this compound are less common. However, the unique properties conferred by the tert-butyl group suggest several promising, yet underexplored, research avenues. A related compound, 2-tert-butyl-1,4-benzoquinone (B1215510) (TBQ), has been identified as a potent quorum sensing inhibitor, highlighting the potential of tert-butylated aromatic compounds in combating bacterial infections. nih.gov

Future research could focus on the synthesis of a wider range of this compound derivatives and a systematic evaluation of their biological activities. Investigating the impact of the tert-butyl group on receptor binding and enzyme inhibition in various therapeutic areas could yield novel drug candidates. Furthermore, exploring the use of this compound as a building block in the synthesis of more complex molecules could unlock new applications in materials science and organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAQLURXWFWHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 1,4 Benzodioxine

Retrosynthetic Analysis of the 2-Tert-butyl-1,4-benzodioxine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. airitilibrary.comdeanfrancispress.com For this compound, the most logical disconnections are the two aryl-ether C-O bonds of the dioxane ring.

This disconnection strategy leads to two primary synthons: a catechol unit, which provides the benzene (B151609) ring and the two phenolic oxygens, and a 3,3-dimethyl-1,2-butane dielectrophile synthon, which provides the carbon backbone of the dioxane ring bearing the tert-butyl group. The corresponding synthetic equivalents for these synthons would be catechol and a suitable C4 precursor with leaving groups at the C1 and C2 positions, such as 1,2-dihalo-3,3-dimethylbutane or an epoxide derivative like 3,3-dimethyl-1,2-epoxybutane (B1329643). This approach forms the basis for the most common and classical synthetic routes.

An alternative, though less common, disconnection could involve the C-C bond between the tert-butyl group and the dioxane ring. However, this approach is generally less efficient as it would require the introduction of the bulky tert-butyl group onto a pre-formed 1,4-benzodioxine skeleton, which can be sterically hindered and lead to lower yields.

Classical Synthetic Routes to 1,4-Benzodioxine Derivatives Applicable to this compound

Classical methods for synthesizing the 1,4-benzodioxine scaffold have been well-established for decades and are frequently applied to a wide range of derivatives, including the title compound.

The most prevalent classical method involves the condensation of a catechol derivative with a suitable dielectrophile via a double Williamson ether synthesis. researchgate.net In this approach, catechol is treated with a base to form the catecholate dianion, which then acts as a dinucleophile, attacking a molecule containing two leaving groups on adjacent carbons.

For the synthesis of this compound, catechol would be reacted with a precursor such as 1,2-dibromo-3,3-dimethylbutane (B1595081) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or acetone. mdpi.comscirp.org The reaction proceeds via a two-step nucleophilic substitution, where the first phenoxide attacks one electrophilic carbon to form an intermediate, which then undergoes an intramolecular cyclization to form the final dioxane ring.

Another common variation involves the reaction of catechol with an epoxide. For the target molecule, 3,3-dimethyl-1,2-epoxybutane would be the required epoxide. The reaction is typically base-catalyzed, where the catecholate attacks the less sterically hindered carbon of the epoxide ring, followed by an intramolecular cyclization to close the dioxane ring.

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Yield (%) |

| Catechol | 1,2-Dibromo-3,3-dimethylbutane | K₂CO₃ | DMF | Moderate |

| Catechol | 3,3-Dimethyl-1,2-epoxybutane | NaOH | H₂O/Toluene | Variable |

| Catechol | 1-Chloro-3,3-dimethyl-2-butanol | K₂CO₃ | Acetone | Good |

This table presents typical reaction components for the synthesis of this compound via catechol-based cyclization strategies.

While less direct for this specific target, the 1,4-benzodioxine skeleton can also be formed from phenolic and alkene precursors, primarily through oxidative cyclization reactions. researchgate.net This biomimetic approach often involves the enzymatic or chemical oxidation of a substituted phenol (B47542) and a suitable alkene partner to generate radical intermediates that couple and cyclize. rsc.org However, controlling the regioselectivity to specifically yield the 2-tert-butyl substituted product can be challenging, making this method less common for targeted synthesis compared to the more predictable catechol-based routes.

Novel and Green Chemistry Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. mdpi.comejcmpr.com

Transition metal catalysis has provided powerful tools for the formation of C-O bonds, offering milder and more efficient alternatives to classical methods. Intramolecular C-O bond formation is a key strategy for synthesizing the 1,4-benzodioxine ring. researchgate.net

One such approach is the copper-catalyzed Ullmann condensation. The synthesis would start with a precursor like 2-(2-bromo-3,3-dimethylbutoxy)phenol. In the presence of a copper(I) catalyst, often with a supporting ligand like BINOL, this precursor undergoes intramolecular cyclization to form the this compound ring. researchgate.net Similarly, palladium-catalyzed Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation, providing another highly efficient catalytic route for this type of cyclization. These catalytic methods often require lower reaction temperatures and offer higher yields and functional group tolerance compared to their classical counterparts.

| Starting Material | Catalyst System | Ligand | Base | Solvent |

| 2-(2-Bromo-3,3-dimethylbutoxy)phenol | CuI | BINOL | Cs₂CO₃ | Toluene |

| 2-(2-Bromo-3,3-dimethylbutoxy)phenol | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane |

This table outlines representative catalytic systems for the intramolecular cyclization to form the this compound skeleton.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a significant advancement in green chemistry. jst.org.in This technology offers superior control over reaction parameters such as temperature and pressure, enhanced safety when dealing with hazardous reagents, and the potential for straightforward scaling and automation.

The synthesis of this compound can be adapted to a flow process. For instance, the classical Williamson ether synthesis approach involving catechol and a dihalide can be performed in a packed-bed reactor containing a solid-supported base (e.g., K₂CO₃ on alumina). The reactants are pumped through the heated reactor, and the product is collected continuously at the outlet. This method can significantly reduce reaction times from hours to minutes and simplify product purification. The enhanced heat and mass transfer in microreactors used in flow chemistry can also lead to higher yields and improved selectivity. jst.org.in

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are pivotal in directing the reaction towards the desired product. Polar aprotic solvents are generally favored for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and product distribution. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly employed. wikipedia.org The use of such solvents can help to minimize competing elimination reactions, which are more prevalent with sterically hindered substrates. jk-sci.com In the context of synthesizing sterically hindered ethers, the selection of an appropriate solvent is crucial to ensure sufficient solubility of the reactants and to facilitate the desired SN2 pathway over the E2 elimination pathway. masterorganicchemistry.com

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | General Observations |

| N,N-Dimethylformamide (DMF) | 37 | 153 | Often promotes higher reaction rates due to its high polarity and boiling point. |

| Acetonitrile | 38 | 82 | A good alternative with a lower boiling point, which can be advantageous for product isolation. |

| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, may require longer reaction times or higher temperatures. masterorganicchemistry.com |

Temperature Optimization: The reaction temperature must be carefully controlled to balance the rate of reaction with the suppression of side reactions. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.org For sterically hindered substrates like those involved in the synthesis of this compound, a systematic study of the temperature profile is essential. Lowering the temperature may decrease the rate of the competing elimination reaction, while a moderate increase can enhance the rate of the desired substitution. However, excessively high temperatures can lead to decomposition and reduced yields. Finding the optimal temperature is a critical step in scaling up the synthesis.

| Temperature Range (°C) | Expected Outcome |

| 25 - 50 | Slower reaction rate, potentially higher selectivity towards substitution. |

| 50 - 80 | A common range for balancing reaction rate and minimizing side reactions. |

| 80 - 120 | Increased reaction rate, but a higher risk of elimination and other side reactions. |

Catalyst Loading and Ligand Design

To overcome the challenges of steric hindrance and to improve reaction efficiency, the use of catalysts, particularly in the context of phase-transfer catalysis (PTC), and the design of appropriate ligands for metal-catalyzed variations of the synthesis are important areas of investigation.

Catalyst Loading: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), are often employed in Williamson ether synthesis to facilitate the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. wikipedia.orgutahtech.edu The loading of the phase-transfer catalyst is a critical parameter to optimize. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. Therefore, determining the minimum effective catalyst loading is crucial for a scalable and economical process.

| Catalyst Loading (mol%) | Effect on Reaction |

| 1 - 5 | Typically sufficient to significantly enhance the reaction rate. |

| 5 - 10 | May be necessary for particularly challenging or sterically hindered reactions. |

| > 10 | Often provides diminishing returns and increases cost and purification complexity. |

Ligand Design: While the traditional Williamson ether synthesis is not typically metal-catalyzed, related C-O bond-forming reactions for the synthesis of diaryl ethers and other complex ethers can benefit from copper catalysis (Ullmann condensation). In such cases, the design of the ligand coordinated to the copper center is of utmost importance. For the synthesis of sterically hindered ethers, ligands that are both electron-donating to activate the catalyst and sterically bulky to promote reductive elimination and prevent catalyst deactivation can be beneficial. While specific ligand designs for the synthesis of this compound are not extensively reported, principles from related copper-catalyzed etherifications can be applied. The development of novel ligands that can accommodate the steric bulk of the tert-butyl group and facilitate the catalytic cycle efficiently remains an active area of research.

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 1,4 Benzodioxine

Electrophilic Aromatic Substitution Reactions on the Benzodioxine Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction's rate and regioselectivity are significantly influenced by the substituents attached to the aromatic ring. In 2-Tert-butyl-1,4-benzodioxine, the interplay between the heterocyclic ring and the tert-butyl group governs the outcome of these reactions.

The tert-butyl group is known as an activating group and an ortho, para-director in electrophilic aromatic substitution. This directing effect stems from two main factors:

Inductive Effect: The tert-butyl group, being an alkyl group, is electron-donating through induction. The sp³-hybridized carbons of the tert-butyl group push electron density towards the sp²-hybridized carbons of the benzene ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. prepchem.com

Steric Hindrance: Despite being an ortho, para-director, the significant steric bulk of the tert-butyl group severely hinders the approach of an electrophile to the ortho positions. chemicalbook.comnih.gov Consequently, electrophilic attack is much more likely to occur at the para position.

For instance, in the nitration of tert-butylbenzene, the product distribution heavily favors the para-isomer over the ortho-isomer. A typical ratio might be around 75-80% para substitution, with a much smaller percentage of ortho and meta products. prepchem.comsigmaaldrich.com This strong preference for para-substitution is a hallmark of the directing effect of the tert-butyl group.

The 1,4-benzodioxine portion of the molecule also strongly influences EAS reactions. The two oxygen atoms of the heterocyclic ring are powerful activating groups due to their ability to donate lone-pair electrons into the aromatic π-system through resonance. This electron donation increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself.

Like the tert-butyl group, the ether linkages are ortho, para-directors. The donation of electron density is most effective at the positions ortho and para to the oxygen atoms. In the case of this compound, the directing effects of the heterocyclic ring and the tert-butyl group would work in concert. Both activate the aromatic ring and direct incoming electrophiles to similar positions. The combined electron-donating effects would favor substitution at the positions ortho and para to the ether groups. However, the steric hindrance from the tert-butyl group at position 2 would likely direct substitution away from its adjacent positions on the aromatic ring.

Ring-Opening and Ring-Contraction Reactions

The stability of the 1,4-benzodioxine ring system means that ring-opening and contraction reactions are not common and would require specific and often harsh conditions.

While ethers can be cleaved by strong acids, the 1,4-benzodioxine ring is relatively stable due to the incorporation of the ether linkages within a fused ring system attached to an aromatic core. Acid-catalyzed ring-opening of this moiety is not a well-documented process under typical laboratory conditions. Reactions analogous to the acid-catalyzed opening of simple cyclic ethers like epoxides, which is driven by significant ring strain, are not expected for the more stable six-membered dioxine ring. unimi.itchemeo.comresearchgate.net

Radical-mediated reactions often require high energy input, such as UV light or high temperatures, to initiate the homolytic cleavage of bonds. Photochemical studies on related compounds like dibenzo nih.govdioxins have shown that aryl-ether bond homolysis can occur, leading to reactive intermediates and rearrangement products. It is plausible that under specific photolytic or high-temperature radical-generating conditions, the C-O bonds within the dioxine ring of this compound could undergo cleavage, potentially leading to ring-opened or rearranged products. However, specific pathways for this particular molecule have not been reported.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The aromatic ring of this compound is amenable to functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in medicinal chemistry for the construction of complex molecular architectures. To serve as substrates for these reactions, the aromatic ring must first be halogenated. Bromination of the parent 1,4-benzodioxane (B1196944) with bromine in acetic acid is known to yield 6-bromo-1,4-benzodioxane, and with excess bromine, the 6,8-dibromo derivative is formed. tsijournals.com It is expected that this compound would undergo similar regioselective halogenation.

Suzuki, Heck, and Sonogashira Coupling of Halogenated Derivatives

Halogenated derivatives of this compound, such as a 6-bromo or 6-iodo substituted analog, are excellent candidates for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. nih.gov A hypothetical Suzuki coupling of 6-bromo-2-tert-butyl-1,4-benzodioxine with an arylboronic acid would proceed in the presence of a palladium catalyst and a base to form a C-C bond at the 6-position. The tert-butyl group at the distant C2 position is not expected to significantly hinder this reaction electronically or sterically.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Typically >80% |

| Aryl Iodide | Arylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Dioxane | Often >90% |

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ with SPhos | K₃PO₄ | Toluene | Variable, can be high |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org A 6-iodo-2-tert-butyl-1,4-benzodioxine could react with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base to introduce a vinyl group at the 6-position.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Styrene | Pd(OAc)₂ | Et₃N | DMF | Good to excellent |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | Often high |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A halogenated this compound could be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl moiety.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| Aryl Bromide | 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Good |

Direct Arylation and C-H Activation Strategies

More recent developments in cross-coupling chemistry focus on the direct functionalization of C-H bonds, which avoids the need for pre-halogenated substrates. While no examples exist for this compound, studies on the parent 1,4-benzodioxane system have shown that palladium-catalyzed direct arylation can occur at the C3 position of the heterocyclic ring. acs.org This reaction is guided by a directing group at the C2 position. The steric bulk of a tert-butyl group at C2 would likely influence the feasibility and regioselectivity of such a C-H activation, potentially favoring functionalization at the less hindered positions of the aromatic ring.

Stereochemical Considerations and Chiral Induction at the C2 Position

The C2 position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereochemistry at this position is often crucial for the biological activity of 2-substituted 1,4-benzodioxane derivatives. unimi.it Therefore, methods for the enantioselective synthesis or resolution of these compounds are of significant interest.

Several strategies can be envisioned for obtaining enantiomerically pure this compound:

Asymmetric Synthesis: One powerful approach is the asymmetric hydrogenation of a 2-tert-butyl-1,4-benzodioxin precursor using a chiral catalyst. Iridium complexes with chiral phosphine (B1218219) ligands have proven effective for the asymmetric hydrogenation of various 2-alkyl- and 2-aryl-1,4-benzodioxines, affording the corresponding 1,4-benzodioxanes in high enantiomeric excess. nih.gov

| Substrate | Catalyst System | Enantiomeric Ratio (er) |

|---|---|---|

| 2-Cyclopropyl-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 94:6 |

| 2-Cyclobutyl-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 96:4 |

| 2-Phenyl-1,4-benzodioxine | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 97:3 |

Chiral Resolution: Racemic this compound could potentially be resolved into its separate enantiomers. A common method for resolving 2-substituted 1,4-benzodioxanes involves the synthesis of a related carboxylic acid derivative, such as 1,4-benzodioxane-2-carboxylic acid. This racemic acid can then be reacted with a chiral amine to form diastereomeric salts, which can be separated by crystallization. unimi.it Subsequent chemical modification could then lead to the desired enantiopure 2-tert-butyl derivative.

Chiral Pool Synthesis: Another approach involves starting from a chiral precursor. For example, the asymmetric synthesis of 2,3-disubstituted 1,4-benzodioxanes has been achieved starting from (-)-ephedrine, a readily available chiral starting material. rsc.org

The choice of method would depend on the availability of starting materials and the desired scale of the synthesis. The development of a stereocontrolled synthetic route is essential for any investigation into the biological properties of this compound. unimi.it

Spectroscopic and Advanced Structural Elucidation of 2 Tert Butyl 1,4 Benzodioxine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For 2-tert-butyl-1,4-benzodioxine, the expected molecular formula is C₁₂H₁₆O₂. The theoretical monoisotopic mass can be calculated with high precision.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). uni.lunih.gov This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. In practice, the experimentally determined mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) is compared to the theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

For example, in the analysis of related benzodioxine structures like 2,3-dihydrobenzo[b] rsc.orgchemicalbook.comdioxine-5-carboxamide, HRMS was used to confirm the molecular formula C₉H₁₀NO₃ by matching the calculated mass for the [M+H]⁺ ion (180.0655) with the experimentally found value (180.0634). nih.gov Similarly, various other synthesized 1,4-benzodioxane (B1196944) derivatives have had their structures confirmed using high-resolution ESI-MS, demonstrating the technique's reliability. scirp.orgscirp.org

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₆O₂ | [M]⁺ | 192.11503 |

| C₁₂H₁₇O₂ | [M+H]⁺ | 193.12286 |

| C₁₂H₁₅O₂ | [M-H]⁻ | 191.10721 |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Through ¹H, ¹³C, and various 2D NMR experiments, the connectivity and spatial relationships of atoms can be determined. huji.ac.il

Chemical Shift Analysis and Coupling Constants for Benzodioxine Ring

The ¹H NMR spectrum of a 2-substituted-1,4-benzodioxine derivative displays characteristic signals for both the aromatic and the heterocyclic dioxine portions of the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8-7.0 ppm. For the parent 1,4-benzodioxan, these signals are observed around δ 6.8-6.9 ppm. chemicalbook.com The specific splitting patterns depend on the substitution and can be resolved using high-field NMR.

Dioxine Ring Protons: The protons on the saturated dioxine ring (at the C2 and C3 positions) exhibit distinct signals. In 2,3-dihydro-1,4-benzodioxine derivatives, the four protons of the -OCH₂CH₂O- moiety typically appear as a multiplet around δ 4.2-4.4 ppm. nih.gov In the case of this compound, the single proton at the C2 position would likely appear as a doublet of doublets, coupled to the two diastereotopic protons at the C3 position. The C3 protons would in turn appear as two separate signals, each coupled to the C2 proton and geminally coupled to each other.

The ¹³C NMR spectrum provides information on the carbon framework.

Aromatic Carbons: The aromatic carbons typically resonate between δ 115 and 145 ppm. The two carbons attached to the oxygen atoms (C4a and C8a) are shifted downfield, appearing around δ 142-144 ppm. nih.gov The other four aromatic carbons appear in the δ 117-124 ppm range. nih.gov

Dioxine Ring Carbons: The carbons of the dioxine ring appear in the aliphatic region. For 2,3-dihydro-1,4-benzodioxines, the -OCH₂CH₂O- carbons are typically found around δ 63-65 ppm. nih.gov For this compound, the C2 carbon, being substituted with the tert-butyl group and an oxygen, would be expected around δ 70-80 ppm, while the C3 carbon would be closer to δ 65 ppm.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~4.0 (dd) | C2: ~75 |

| H3a, H3b | ~4.2-4.4 (m) | C3: ~65 |

| H5, H6, H7, H8 | ~6.8-7.0 (m) | C5, C6, C7, C8: ~117-124 |

| - | - | C4a, C8a: ~143 |

| C(CH₃)₃ | ~1.0 (s) | C(CH₃)₃: ~35 |

Confirmation of Tert-butyl Group and Stereochemistry

The tert-butyl group provides a highly characteristic signal in NMR spectra.

¹H NMR: The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically in the upfield region of the spectrum (δ 0.9-1.4 ppm). huji.ac.ilnih.gov Its integration value of 9H is a key identifier.

¹³C NMR: The tert-butyl group shows two signals: one for the quaternary carbon (δ 34-39 ppm) and one for the three equivalent methyl carbons (δ 25-33 ppm). huji.ac.ildocbrown.info

While this compound itself is achiral, substitution at other positions can create stereocenters. For chiral derivatives, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining relative stereochemistry. A NOESY experiment identifies protons that are close in space. For example, in a study of a chiral 2-substituted benzodioxine, a significant NOESY correlation between the proton at C2 and protons on the substituent was used to assign the relative configuration. mdpi.com Furthermore, the magnitude of the coupling constant (J-value) between protons on adjacent stereocenters, often analyzed with the aid of Karplus equation calculations, can provide definitive information about their dihedral angle and thus their stereochemical relationship. mdpi.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its bonds.

For this compound, the key expected vibrational modes are:

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and dioxine methylene (B1212753) groups appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). scirp.org

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. scirp.org

C-O-C Stretching: The most characteristic bands for the benzodioxine system are the strong, asymmetric C-O-C (ether) stretching vibrations, which are typically observed in the 1200-1300 cm⁻¹ region. scirp.orgscirp.org A symmetric C-O-C stretch is usually found near 1050-1150 cm⁻¹.

Tert-butyl Bending: The tert-butyl group also has characteristic bending vibrations, often seen near 1365 cm⁻¹ and 1390 cm⁻¹.

Raman spectroscopy provides complementary information. While C-O bonds are strong IR absorbers, C-C bonds of the aromatic ring and the tert-butyl group often produce strong signals in the Raman spectrum. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2970-2850 | Aliphatic C-H Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1365 | Tert-butyl C-H Bend | Medium |

| 1300-1200 | Asymmetric C-O-C Stretch | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of each atom can be determined. nih.gov

This method provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a molecule like this compound, X-ray crystallography would definitively confirm the puckered conformation of the dioxine ring and the orientation of the equatorial tert-butyl group. For chiral derivatives, this technique can determine the absolute configuration, often by using the Flack parameter. nih.gov While it is a powerful method, obtaining single crystals of sufficient quality can be a significant challenge. Although crystal structures for chiral phthalocyanine (B1677752) derivatives have been determined, specific crystallographic data for this compound is not widely reported. scispace.com

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum is only observed for chiral compounds that are optically active.

For chiral derivatives of this compound, CD spectroscopy would provide a unique spectral fingerprint corresponding to its specific stereochemistry. The spectrum, which plots differential absorption (Δε) versus wavelength, can be used to:

Confirm Chirality: The presence of a CD signal confirms that the molecule is chiral and enantiomerically enriched.

Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R/S) of the stereocenters can often be determined. nih.gov

Study Conformation: CD spectra are highly sensitive to the conformational properties of a molecule, making it a valuable tool for studying conformational changes in solution. rsc.org

The electronic transitions of the aromatic chromophore in the benzodioxine core would give rise to characteristic Cotton effects in the UV region, which would be directly influenced by the chiral environment created by the substituted stereocenters. nih.gov

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 1,4 Benzodioxine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. For the parent 1,4-benzodioxan (the saturated analog of 1,4-benzodioxine), ab initio calculations have been employed to determine its structure. These studies indicate that the molecule adopts a twisted C2 symmetric conformation.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) analysis is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For the broader class of 1,4-benzodioxine derivatives, DFT studies have been utilized to analyze the HOMO and LUMO energy levels. These analyses are crucial in predicting the electronic transitions and reactivity of the molecules. The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical stability of a compound; a larger gap implies higher stability.

The introduction of a tert-butyl group at the 2-position of the 1,4-benzodioxine ring is expected to influence the electronic properties primarily through inductive effects. The tert-butyl group is an electron-donating group, which would be expected to raise the energy of the HOMO. This, in turn, would decrease the HOMO-LUMO gap, potentially increasing the reactivity of the molecule compared to the unsubstituted 1,4-benzodioxine.

Table 1: Predicted Effects of 2-Tert-butyl Substitution on Frontier Orbitals of 1,4-Benzodioxine

| Molecular Orbital | Energy Level (Relative to Unsubstituted 1,4-Benzodioxine) | Expected Consequence |

| HOMO | Increased | Enhanced nucleophilicity and susceptibility to electrophilic attack |

| LUMO | Minimally Affected | Reduced HOMO-LUMO gap |

| HOMO-LUMO Gap | Decreased | Increased chemical reactivity |

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-tert-butyl-1,4-benzodioxine, the ESP map would be expected to show the highest electron density localized on the oxygen atoms of the dioxine ring and across the benzene (B151609) ring's π-system. The tert-butyl group, being electron-donating, would slightly enhance the electron density on the adjacent part of the benzodioxine ring system. This would suggest that the aromatic ring and the oxygen atoms are the most likely sites for interaction with electrophiles.

Conformational Analysis and Energy Minima of the Benzodioxine Ring System

The 1,4-benzodioxine ring is not planar and can adopt various conformations. Computational studies on the parent 1,4-benzodioxan have shown that the twisted C2 symmetric form is the most stable. This puckered conformation is a consequence of the anomeric effect, which involves stabilizing interactions between the lone pair of electrons on the oxygen atoms and the antibonding σ* orbitals of adjacent C-H or C-C bonds.

Influence of the Tert-butyl Group on Conformation

The introduction of a bulky tert-butyl group at the 2-position has a significant impact on the conformational preferences of the dioxine ring. In similar six-membered rings like cyclohexane, a tert-butyl group strongly favors an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

For this compound, the tert-butyl group would be expected to lock the dioxine ring into a conformation where the substituent occupies a pseudo-equatorial position. This would restrict the conformational flexibility of the ring system.

Table 2: Predicted Conformational Preferences of this compound

| Substituent Position | Relative Energy | Rationale |

| Pseudo-equatorial | Lower | Minimizes steric hindrance (1,3-diaxial interactions) |

| Pseudo-axial | Higher | Significant steric strain due to interactions with the benzene ring and other atoms on the dioxine ring |

Interconversion Barriers

The energy barrier for ring inversion in 1,4-benzodioxine would be influenced by the presence of the tert-butyl group. Due to the strong preference for the pseudo-equatorial position, the energy barrier for the conformational change that would place the tert-butyl group in a pseudo-axial position would be considerably high. This effectively "locks" the conformation of the ring.

Reaction Mechanism Elucidation using Transition State Theory

Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms. It involves locating the transition state structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

While specific reaction mechanisms involving this compound have not been computationally elucidated in the available literature, the principles of transition state theory can be applied to predict its reactivity. For instance, in an electrophilic aromatic substitution reaction, the tert-butyl group, through its electron-donating nature, would stabilize the carbocation intermediate (the Wheland intermediate), thereby lowering the activation energy for substitution at the ortho and para positions relative to the dioxine fusion.

Computational studies could model the reaction pathway, calculate the energies of reactants, transition states, and products, and thus provide a quantitative understanding of the reaction kinetics and thermodynamics.

Computational Prediction of Reaction Pathways

The prediction of reaction pathways for this compound would primarily involve quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. These computational studies aim to map the potential energy surface (PES) of a given reaction, identifying stable intermediates, transition states, and final products.

The process typically begins with the geometry optimization of the reactant, this compound, and any other reacting species. A common functional used for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-31G(d) or larger for greater accuracy.

Once the initial geometries are optimized, various reaction coordinates are systematically explored to find the lowest energy path from reactants to products. This can involve techniques such as relaxed potential energy surface scans, where specific bond lengths or angles are incrementally changed, and the energy of the system is minimized at each step.

For more complex reactions, automated reaction path finding algorithms can be employed. These methods can uncover unexpected reaction pathways and intermediates that might not be intuitively obvious. The stability and reactivity of the compound can be further understood by analyzing its molecular electrostatic potential (MEP) map, which indicates regions susceptible to electrophilic or nucleophilic attack.

Activation Energy Calculations for Key Transformations

A crucial aspect of predicting reaction pathways is the calculation of activation energies (Ea), which determine the kinetics of a chemical transformation. Activation energies are calculated as the energy difference between the transition state (TS) and the reactants.

Locating the exact structure of the transition state on the potential energy surface is a critical step. This is typically achieved using various computational algorithms that search for a first-order saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a candidate transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency is also related to the shape of the energy barrier.

The accuracy of the calculated activation energy is highly dependent on the level of theory and basis set used. For more reliable results, higher-level computational methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory may be employed, though at a significantly higher computational cost.

Below is an illustrative data table showcasing the kind of results that would be obtained from such a study for a hypothetical reaction of this compound.

| Reaction Transformation | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hypothetical Ring Opening | DFT (B3LYP/6-311+G(d,p)) | 25.8 |

| Hypothetical Electrophilic Aromatic Substitution | MP2/cc-pVTZ | 15.2 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (δ) and coupling constants (J), is a routine application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating isotropic shielding constants. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts depends on several factors, including the chosen computational method, basis set, and the treatment of solvent effects. For instance, a study on a 2-substituted 1,4-benzodioxine derivative successfully used DFT calculations with the B3LYP functional and the 6-31+g(d,p) basis set for molecular modeling to aid in the assignment of its stereochemistry. mdpi.com

Coupling constants can be predicted by calculating the Fermi contact term, which is the dominant contribution to one-bond and two-bond couplings. For three-bond (vicinal) couplings, the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled nuclei, is often used. mdpi.com Molecular modeling can provide the necessary dihedral angles for this analysis. mdpi.com

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.15 | 28.5 |

| C(CH₃)₃ | - | 34.2 |

| H-2 | 4.10 | - |

| C-2 | - | 75.3 |

| H-3a | 4.25 | - |

| H-3b | 4.35 | - |

| C-3 | - | 65.1 |

UV-Vis Spectroscopy: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths are related to the intensity of the absorption bands. The choice of functional and basis set is critical for obtaining accurate UV-Vis spectra predictions. Solvation effects, which can significantly shift absorption bands, are often included using implicit solvent models like the Polarizable Continuum Model (PCM).

A theoretical study on natural compounds demonstrated that TD-DFT calculations with the B3LYP functional and the 6-311+G(d,p) basis set can provide UV-Vis prediction results that correspond well with experimental data. mdpi.com

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational stability.

In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their motion is governed by Newton's laws of motion, and the forces between atoms are described by a force field.

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the solute molecule moves, rotates, and changes its conformation in the solvent. This provides insights into the stability of different conformers and the energy barriers between them.

Furthermore, MD simulations allow for a detailed analysis of the solute-solvent interactions. One can calculate radial distribution functions (RDFs) to understand the structuring of solvent molecules around the solute. The number and lifetime of hydrogen bonds between the solute and protic solvents can also be quantified.

The choice of force field is crucial for the accuracy of MD simulations. For organic molecules like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly used.

A hypothetical data table from an MD simulation study of this compound in different solvents is shown below to illustrate the type of information that can be obtained.

| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Average Solute-Solvent Interaction Energy (kcal/mol) |

|---|---|---|

| Water | 25.3 | -15.8 |

| Methanol (B129727) | 22.1 | -12.5 |

| Chloroform | 18.9 | -8.7 |

Investigation of Biological Activities and Mechanistic Insights Non Clinical

In Vitro Enzyme Inhibition Studies

The 1,4-benzodioxane (B1196944) nucleus is a common feature in a variety of biologically active molecules, and its derivatives have been explored for their inhibitory effects on several enzyme families. mdpi.com

Monoamine Oxidases (MAOs): Monoamine oxidases are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov Studies on a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have demonstrated their potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B). nih.gov For instance, the compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one exhibited a very low IC50 value of 0.026 µM for hMAO-B, with a high selectivity index of over 1538 against hMAO-A. nih.gov These findings suggest that the 1,4-benzodioxane moiety is a promising scaffold for the design of MAO-B inhibitors. While direct studies on 2-Tert-butyl-1,4-benzodioxine are not extensively documented in this context, the established activity of its analogs warrants further investigation into its potential as a MAO inhibitor.

Phosphodiesterases (PDEs): Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov A patent for benzodioxole and benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors suggests that the broader class of benzodioxane-related structures may possess inhibitory activity against PDEs. google.com The structural similarity of this compound to these compounds indicates a potential for interaction with phosphodiesterases, a hypothesis that requires experimental validation.

Structure-activity relationship studies on various 1,4-benzodioxane derivatives have provided valuable insights into the structural requirements for their biological activities. For MAO-B inhibitors with a 1,4-benzodioxan-substituted chalcone framework, the nature and position of substituents on the phenyl ring attached to the carbonyl group significantly influence their potency and selectivity. nih.gov

The introduction of a bulky tert-butyl group, as seen in this compound, is a key structural modification. In other molecular scaffolds, a tert-butyl group has been shown to be crucial for optimal occupancy of hydrophobic pockets within enzyme active sites, thereby enhancing binding affinity. nih.gov For example, in a series of benzoic acid-based inhibitors of anti-apoptotic proteins, the introduction of a tert-butyl group on a distal phenyl ring led to a significant increase in binding affinity. nih.gov This principle suggests that the tert-butyl group at the 2-position of the 1,4-benzodioxine ring could play a significant role in its interaction with enzyme targets, potentially by engaging with hydrophobic residues in the active site.

| Derivative Class | Target Enzyme | Key SAR Findings | Reference |

| 1,4-Benzodioxan-substituted chalcones | MAO-B | Substituents on the phenyl ring influence potency and selectivity. | nih.gov |

| Benzoic acid derivatives | Anti-apoptotic proteins | A tert-butyl group enhances binding affinity by occupying a hydrophobic pocket. | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for various receptors. merckmillipore.com

Derivatives of 1,4-benzodioxane have been extensively studied for their interaction with various receptors, particularly adrenoceptors. A study on a series of benzodioxane derivatives revealed that structural variations significantly impact their affinity for α1-adrenoceptors, while their affinity for α2-adrenoceptors varies to a lesser extent. nih.gov This often results in a general selectivity for α1-adrenoceptors. nih.gov The configuration of the molecule and the nature of the substituents are critical determinants of this affinity and selectivity. nih.gov

| Benzodioxane Derivative Class | Target Receptor | Key Findings on Affinity and Selectivity | Reference |

| General Benzodioxane Derivatives | α-Adrenoceptors | Structural variations lead to pronounced differences in affinity for α1-adrenoceptors, showing general selectivity for α1 over α2. | nih.gov |

| Pyrrolidinyl Benzodioxanes | α4β2 Nicotinic Acetylcholine (B1216132) Receptors | Substitution pattern on the benzene (B151609) ring controls receptor activity and selectivity. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For various derivatives of 1,4-benzodioxane, molecular docking studies have been instrumental in elucidating their binding modes with target proteins.

In the case of 1,4-benzodioxan-substituted chalcones as MAO-B inhibitors, molecular docking has provided a rationale for their enzyme-inhibitor interactions. nih.gov Similarly, for 1,4-benzodioxan derivatives with potential antibacterial activity, molecular docking has been used to predict their binding to various bacterial protein targets. researchgate.net

A molecular docking study of a compound with a tert-butylphenyl group demonstrated that the tert-butyl group was predicted to be buried deep within a hydrophobic pocket of the target protein, making contacts with several hydrophobic residues. nih.gov This highlights the importance of the tert-butyl group in anchoring the ligand within the binding site. It can be hypothesized that the 2-tert-butyl group of this compound would similarly engage in hydrophobic interactions within the binding pockets of its target enzymes or receptors, contributing to its binding affinity and selectivity. Further molecular docking and dynamics simulations specifically for this compound would be necessary to predict its precise binding modes.

Antioxidant and Radical Scavenging Properties in Cell-Free Systems

Cell-free antioxidant assays are used to determine the intrinsic ability of a compound to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

The antioxidant potential of phenolic compounds is well-established, and the 1,4-benzodioxane structure is found in many natural and synthetic compounds with antioxidant properties. researchgate.net A study on a novel radical-scavenging antioxidant, 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, which shares structural similarities with this compound (specifically the presence of tert-butyl groups on a phenolic-like structure), demonstrated potent antioxidant activity. nih.gov The bulky tert-butyl groups were found to increase the stability of the resulting phenoxyl radical. nih.gov

This suggests that this compound may also possess significant radical scavenging properties. The tert-butyl group could enhance the stability of the radical formed after hydrogen donation, thereby increasing its antioxidant efficacy. The evaluation of this compound in cell-free systems like DPPH and ABTS assays would be required to quantify its antioxidant and radical scavenging potential.

| Assay | Principle | Relevance to this compound |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Would quantify the hydrogen-donating ability of the benzodioxine derivative. |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Would provide another measure of its radical scavenging capacity. |

Antimicrobial Activity against Model Organisms (e.g., Bacterial and Fungal Strains)

Despite the known antimicrobial potential of the broader 1,4-benzodioxane class of compounds, a thorough search of scientific databases and peer-reviewed literature did not yield specific studies investigating the antimicrobial activity of this compound. Research has been published on other derivatives, demonstrating activity against various bacterial and fungal strains, but data for the 2-tert-butyl substituted variant is not publicly available.

Minimum Inhibitory Concentration (MIC) Determinations

No data from studies determining the Minimum Inhibitory Concentration (MIC) for this compound against any specific bacterial or fungal strains could be located. Consequently, a data table for MIC values cannot be provided.

Mechanistic Exploration of Cellular Targets in Microorganisms

As there are no available studies on the antimicrobial activity of this compound, there is likewise no research into the mechanistic pathways or cellular targets through which it might exert such effects on microorganisms.

Applications in Advanced Materials Science and Catalysis

Utilization as a Building Block in Polymer Synthesis

There is no available scientific literature to suggest that 2-Tert-butyl-1,4-benzodioxine has been utilized as a building block in polymer synthesis.

No studies were found that describe the use of this compound as a monomer in polycondensation or other polymerization reactions. General principles of polycondensation involve monomers with two or more reactive functional groups, but the suitability and application of this specific compound for creating polymer chains have not been documented. gdckulgam.edu.in

Consistent with the lack of its use as a monomer, there is no research detailing the incorporation of the this compound moiety into functional polymers to impart specific properties. While functional polymers are a broad area of research, this particular compound does not appear to have been explored for this purpose. nih.gov

Ligand Development for Organometallic Catalysis

The potential of this compound in ligand development for organometallic catalysis appears to be an uninvestigated area of research.

While the 1,4-benzodioxane (B1196944) scaffold is a core component of many biologically active molecules, its chelating properties for coordination with metal centers in organometallic catalysis have not been characterized. unimi.it The oxygen atoms within the dioxine ring could theoretically act as a bidentate ligand, but no studies have been published that investigate this potential for this compound.

The synthesis of chiral 2-substituted 1,4-benzodioxanes is an area of active research, often employing asymmetric hydrogenation or other catalytic methods. nih.gov However, the subsequent use of chiral derivatives of this compound as ligands to induce asymmetry in other chemical reactions has not been reported in the scientific literature.

Photoactive and Optoelectronic Properties

No published data is available on the photoactive or optoelectronic properties of this compound. Research into the photochemistry of structurally related compounds, such as 2-tert-butyl-1,4-benzoquinone (B1215510), exists, but these findings are not directly applicable to the benzodioxine derivative. researchgate.netpte.hu The specific electronic and light-interacting properties of this compound remain unexplored.

Based on a comprehensive review of available scientific literature, there is currently no specific published research data for the chemical compound This compound in the areas of advanced materials science and supramolecular chemistry as outlined in the requested article structure.

Specifically, detailed research findings, data tables, and discussions pertaining to the following topics for this compound could not be located:

Fluorescent Behavior and Quantum Yields

Potential in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Role in Supramolecular Chemistry and Host-Guest Systems

Recognition Motifs and Binding Affinity Studies

Self-Assembly Strategies

While research exists for the broader class of 1,4-benzodioxine derivatives and for other molecules containing tert-butyl groups in these application areas, the user's strict requirement to focus solely on this compound prevents the inclusion of this related but distinct information. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Derivatization and Analog Synthesis of 2 Tert Butyl 1,4 Benzodioxine

Strategies for Functionalization at the Aromatic Ring

The benzene (B151609) ring of the 1,4-benzodioxine scaffold is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents—the two ether oxygens of the dioxane ring and the tert-butyl group at the 2-position—govern the regioselectivity of these reactions. The ether oxygens are activating, ortho, para-directing groups. The alkyl group at the 2-position does not directly participate electronically but influences the steric environment. Consequently, electrophilic attack is predicted to occur primarily at the C6 and C7 positions, which are para to the ring oxygens.

Halogenation, Nitration, and Sulfonation

Standard electrophilic aromatic substitution protocols can be employed to introduce halogen, nitro, and sulfo groups onto the aromatic nucleus of 2-Tert-butyl-1,4-benzodioxine.

Halogenation: Direct bromination or chlorination can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction proceeds via the typical EAS mechanism, where the bulky tert-butyl group is likely to sterically hinder the adjacent C5 position, favoring substitution at the C6 and C7 positions.

Nitration: Nitration is commonly performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. A milder and more chemoselective alternative for phenolic substrates and their ethers involves the use of tert-butyl nitrite, which can generate nitro derivatives, often preferentially as mononitrated products.

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or chlorosulfonic acid. The reaction introduces a sulfonic acid group (-SO₃H). Sulfonation of related dialkoxybenzene derivatives, such as 1,3-dimethoxybenzene, demonstrates that the reaction proceeds readily, yielding sulfonic acids. researchgate.net For this compound, the primary products would be the 6- and 7-sulfonic acid derivatives.

| Reaction | Typical Reagents | Functional Group Introduced | Predicted Major Regioisomers |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | 6-halo, 7-halo |

| Nitration | HNO₃, H₂SO₄ or t-BuONO | -NO₂ | 6-nitro, 7-nitro |

| Sulfonation | Fuming H₂SO₄ (SO₃) | -SO₃H | 6-sulfo, 7-sulfo |

Introduction of Alkyl, Alkoxy, and Amine Substituents

Alkyl and Acyl Substituents: Friedel-Crafts reactions are the primary methods for introducing alkyl and acyl groups. nih.gov Friedel-Crafts alkylation, using an alkyl halide (e.g., CH₃I) and a Lewis acid (e.g., AlCl₃), can install alkyl chains onto the aromatic ring. cerritos.edu However, this reaction is prone to carbocation rearrangements and polyalkylation. A more controlled method is Friedel-Crafts acylation, which uses an acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O) with a Lewis acid catalyst. mdpi.comkhanacademy.org This introduces a ketone functionality, which can subsequently be reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) if desired. The steric bulk of the existing tert-butyl group would strongly direct acylation to the less hindered C6 or C7 positions.

Alkoxy and Amine Substituents: The introduction of alkoxy and amine groups typically proceeds via nucleophilic substitution on a pre-functionalized aromatic ring, usually a halo-derivative.

Alkoxylation: The Ullmann condensation and its modern variants are effective for forming aryl ether bonds. organic-chemistry.org A halogenated derivative of this compound (e.g., the 6-bromo derivative) can be coupled with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to yield the corresponding alkoxy derivative. nih.gov

Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of an aryl halide or triflate with a wide variety of primary or secondary amines using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govlibretexts.org This two-step sequence (halogenation followed by amination) provides a versatile route to various amine-substituted analogs.

Modification of the Tert-butyl Group

The tert-butyl group is generally considered chemically robust due to the absence of α-hydrogens and the strength of its C-H bonds. However, advanced catalytic methods have enabled its functionalization.

Conversion to Other Alkyl or Functional Groups

A significant breakthrough in the functionalization of the sterically hindered primary C-H bonds of a tert-butyl group is non-directed catalytic hydroxylation. Using a highly electrophilic manganese catalyst in a hydrogen bond-donating solvent like nonafluoro-tert-butyl alcohol (NFTBA), hydrogen peroxide can selectively oxidize one of the methyl groups to a primary alcohol. torvergata.itchemrxiv.org This transformation converts the tert-butyl group into a 2,2-dimethyl-1-hydroxypropyl group.

This newly introduced primary alcohol serves as a versatile handle for further modifications:

Oxidation: The alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. Catalytic systems using tert-butyl hydroperoxide (TBHP) are also effective for C-H bond oxidations. researchgate.net

Elimination: Dehydration of the alcohol under acidic conditions would lead to the formation of an isopropenyl group, providing an alkene functionality for further reactions like polymerization, addition, or oxidation.

| Initial Group | Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| -C(CH₃)₃ | Catalytic C-H Hydroxylation | Mn(II) catalyst, H₂O₂ | -C(CH₃)₂(CH₂OH) |

| Oxidation of Hydroxylated Product | PCC or KMnO₄ | -C(CH₃)₂(CHO) or -C(CH₃)₂(COOH) | |

| Dehydration of Hydroxylated Product | H⁺, heat | -C(CH₃)=CH₂ |

Stereoselective Introduction of Chiral Centers

Introducing a chiral center by modifying one of the three prochiral methyl groups of the tert-butyl substituent represents a significant synthetic challenge. This requires a catalyst capable of differentiating between the enantiotopic C-H bonds of the methyl groups.

Strategies for this transformation are found at the forefront of catalysis research, primarily involving transition metal-catalyzed enantioselective C-H functionalization. The general approach relies on a chiral catalyst system that can direct the reaction to one specific methyl group and functionalize it in a stereocontrolled manner.

Chiral Ligand-Assisted C-H Activation: Research has shown that palladium catalysts equipped with chiral ligands, such as chiral amino acids or oxazolines, can achieve enantioselective arylation of prochiral methyl groups on aliphatic amines. mdpi.com This desymmetrization strategy relies on the chiral environment created by the ligand to control the stereochemical outcome.

Chiral Transient Directing Groups: An emerging strategy involves the use of chiral transient directing groups (cTDGs) that reversibly bind to a substrate, direct a metal catalyst to a specific C-H bond for functionalization, and then dissociate, imparting chirality in the process. nih.gov

Rhodium-Catalyzed Carbene Insertion: Dirhodium catalysts with chiral carboxylate or carboxamidate ligands are known to catalyze enantioselective C-H insertion reactions of donor/acceptor carbenes. nih.gov While typically applied to benzylic or other activated C-H bonds, the development of highly reactive catalysts could potentially extend this methodology to the less reactive methyl C-H bonds of a tert-butyl group.

While a direct, high-yielding application of these methods to this compound has not been extensively documented, these catalytic systems represent the most promising strategies for achieving the stereoselective introduction of chiral centers via modification of the tert-butyl group.

Expansion and Contraction of the Heterocyclic Ring (e.g., toward related heterocycles)

Modification of the six-membered dioxane ring allows for the synthesis of related heterocyclic systems, such as seven-membered rings (ring expansion) or five-membered rings (ring contraction). These transformations typically involve cleavage of one or more bonds within the dioxane ring followed by recyclization.

Synthesis of Bioisosteres and Conformationally Restricted Analogs

Bioisosteric replacement is a widely employed strategy in drug design to modulate the physicochemical properties of a lead compound while retaining its biological activity. In the context of the this compound scaffold, several bioisosteric modifications and conformationally restricted analogs have been explored in the broader class of 2-substituted-1,4-benzodioxins, providing a roadmap for the derivatization of the tert-butyl analog.

One common bioisosteric modification involves the replacement of the benzene ring with a heteroaromatic ring. For instance, the bioisosteric replacement of the benzene moiety in 2-substituted-2,3-dihydro-1,4-benzodioxins with a pyridine (B92270) ring has led to the synthesis of 1,4-dioxino-[2,3-b]pyridine analogs. epa.gov This substitution can influence the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability, potentially leading to improved biological activity and pharmacokinetic profiles. epa.gov

Another approach to modifying the scaffold involves the replacement of one of the oxygen atoms in the dioxine ring with another heteroatom, such as sulfur. The synthesis of thia-analogs of 1,4-benzodioxane (B1196944) derivatives has been reported, which can impact the geometric and electronic properties of the heterocyclic ring. scirp.org

Conformationally restricted analogs are designed to reduce the flexibility of a molecule, which can lead to increased receptor selectivity and improved potency by locking the molecule into a bioactive conformation. One strategy that has been investigated is the replacement of the relatively planar 1,4-benzodioxane template with a more flexible and less conformationally constrained 1,4-dioxane (B91453) ring. researchgate.netnih.gov This modification allows for a greater exploration of three-dimensional space, which can be advantageous for optimizing interactions with a biological target. researchgate.netnih.gov

Below is a table summarizing examples of bioisosteric and conformationally restricted analogs based on the general 1,4-benzodioxane scaffold.

| Analog Type | Modification | Resulting Scaffold | Rationale |

| Aromatic Ring Bioisostere | Replacement of the benzene ring with pyridine | 1,4-Dioxino-[2,3-b]pyridine | To alter electronic properties and metabolic stability. epa.gov |

| Heteroatom Bioisostere | Incorporation of a sulfur-containing group | Thia-analog of 1,4-benzodioxane | To modify the geometry and electronic character of the heterocyclic ring. scirp.org |

| Conformationally Restricted Analog | Replacement of the benzodioxane moiety with a dioxane ring | 1,4-Dioxane | To introduce conformational flexibility and explore different spatial arrangements. researchgate.netnih.gov |

Development of Combinatorial Libraries Based on the this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as libraries. These libraries can be efficiently screened for biological activity, accelerating the drug discovery process. While specific reports on the development of combinatorial libraries exclusively based on the this compound scaffold are not prevalent, the principles of combinatorial synthesis are readily applicable to this molecule.

The synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs demonstrates the feasibility of applying combinatorial approaches to the broader benzodioxane framework. scirp.org This suggests that a similar strategy could be employed for the this compound scaffold.

A hypothetical combinatorial library based on this compound could be designed to introduce diversity at various positions around the core structure. Key positions for derivatization would include the aromatic ring and potentially the remaining open position on the dioxine ring.

Strategies for Library Synthesis:

Solid-Phase Synthesis: In this approach, the this compound scaffold would be attached to a solid support (resin). A variety of building blocks could then be sequentially added to different positions on the scaffold in a spatially segregated manner (e.g., in different wells of a microtiter plate). After the final synthetic step, the desired compounds are cleaved from the resin. This method allows for the use of excess reagents to drive reactions to completion and simplifies purification.

Solution-Phase Synthesis: This technique involves carrying out the reactions in solution. To facilitate purification, methods such as liquid-liquid extraction or chromatography can be employed. Parallel synthesis, where reactions are performed simultaneously in an array of reaction vessels, is a common solution-phase combinatorial technique.

Potential Points of Diversification:

For a this compound library, diversity could be introduced by varying substituents on the aromatic ring. For example, starting with a functionalized catechol, a variety of groups (R1, R2, R3, R4) could be introduced.

A representative scheme for the parallel synthesis of a hypothetical library is presented below:

| Scaffold | Position of Diversity | Potential Building Blocks (Examples) |

| This compound | Aromatic Ring (Positions 5, 6, 7, 8) | - Halogens (F, Cl, Br) - Alkyl groups - Alkoxy groups - Amine functionalities - Carboxylic acid esters |

The resulting library of diverse this compound analogs could then be subjected to high-throughput screening to identify compounds with desired biological activities.

Advanced Analytical Methodologies for Detection and Quantification of 2 Tert Butyl 1,4 Benzodioxine